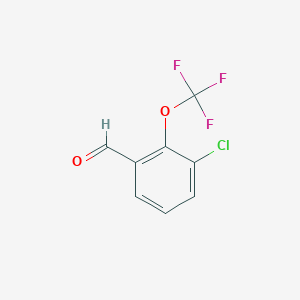
3-Chloro-2-(trifluoromethoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-(trifluoromethoxy)benzaldehyde is an aromatic aldehyde with the molecular formula C8H4ClF3O2 It is characterized by the presence of a trifluoromethoxy group (-OCF3) and a chlorine atom attached to a benzene ring, along with an aldehyde functional group (-CHO)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(trifluoromethoxy)benzaldehyde typically involves the introduction of the trifluoromethoxy group and the chlorine atom onto the benzene ring, followed by the formation of the aldehyde group. One common method involves the following steps:
Nitration and Reduction: The starting material, 3-chloro-2-nitrobenzaldehyde, is subjected to nitration to introduce the nitro group. This is followed by reduction to convert the nitro group to an amine.
Trifluoromethoxylation: The amine is then reacted with trifluoromethanol in the presence of a suitable catalyst to introduce the trifluoromethoxy group.
Oxidation: Finally, the amine is oxidized to form the aldehyde group, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(trifluoromethoxy)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom and the trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Chloro-2-(trifluoromethoxy)benzoic acid.
Reduction: 3-Chloro-2-(trifluoromethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-2-(trifluoromethoxy)benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(trifluoromethoxy)benzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with hydrophobic pockets in proteins. The aldehyde group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition or modulation of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethoxy)benzaldehyde: Lacks the chlorine atom, resulting in different reactivity and properties.
3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde: Contains a fluorine atom instead of the trifluoromethoxy group, leading to different chemical behavior.
4-Chloro-3-(trifluoromethyl)benzaldehyde: The position of the chlorine and trifluoromethyl groups affects its reactivity and applications.
Uniqueness
3-Chloro-2-(trifluoromethoxy)benzaldehyde is unique due to the combination of the trifluoromethoxy group and the chlorine atom on the benzene ring. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H4ClF3O2 |
|---|---|
Molecular Weight |
224.56 g/mol |
IUPAC Name |
3-chloro-2-(trifluoromethoxy)benzaldehyde |
InChI |
InChI=1S/C8H4ClF3O2/c9-6-3-1-2-5(4-13)7(6)14-8(10,11)12/h1-4H |
InChI Key |
PAUNWKFFCSNGIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OC(F)(F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[4-(Dimethylamino)phenyl]penta-2,4-dienal](/img/structure/B12442055.png)
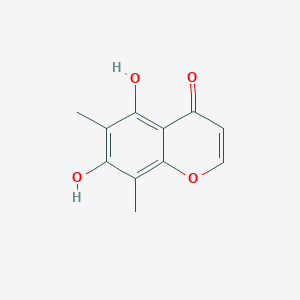
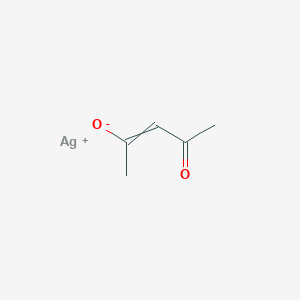
![Methyl [6-cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate](/img/structure/B12442072.png)
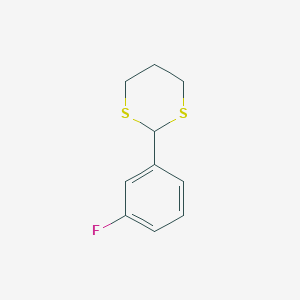
![Bis{2-oxa-7-azaspiro[3.5]nonan-1-YL} oxalate](/img/structure/B12442087.png)


![N-{4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}naphthalene-2-carboxamide chloride](/img/structure/B12442104.png)
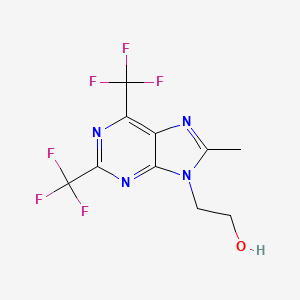
![2-[(Pyridin-2-yl)methoxy]propanoic acid hydrochloride](/img/structure/B12442113.png)


